2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
Description
2-Cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound featuring a tetrazole ring substituted with a p-tolyl group, an acetamide linker, and a cyclohexyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is critical for hydrogen-bonding interactions and metabolic stability, making it common in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-cyclohexyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-7-9-15(10-8-13)22-16(19-20-21-22)12-18-17(23)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUJLYYSOUYWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. Finally, the acetamide moiety is added via an amidation reaction using acetic anhydride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, highlighting structural and functional differences:
Key Observations:
Tetrazole vs. Triazole :
- The target compound’s tetrazole ring (5-membered, 4N atoms) differs from triazole-based analogs (e.g., Compound 6a), which have reduced nitrogen content. Tetrazoles exhibit stronger acidity (pKa ~4–5), enhancing solubility in physiological conditions compared to triazoles .
Substituent Effects: The p-tolyl group in the target compound may enhance steric hindrance and lipophilicity relative to the chlorotrityl group in Compound 8 or the naphthyloxy group in Compound 6a. This could influence binding affinity in receptor-ligand interactions .
Functional Group Diversity :
- Carboxylate esters (e.g., Candesartan analog) and imidazole rings (Compound 8) introduce polar or aromatic interactions absent in the target compound. These differences may alter pharmacokinetic profiles, such as metabolic stability or excretion rates .
Synthetic Accessibility :
- High yields (>90%) for tetrazole-containing compounds (e.g., Compound 8) suggest robust synthetic routes, possibly via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cyclohexyl group in the target compound may require additional protection/deprotection steps, complicating synthesis .
Research Implications and Limitations
- Pharmacological Potential: While the tetrazole moiety is associated with angiotensin II receptor antagonism (e.g., Candesartan ), the target compound’s biological activity remains unstudied in the provided evidence.
- Data Gaps : Melting points, solubility, and spectroscopic data for the target compound are unavailable, limiting direct comparison. Future studies should prioritize these metrics.
- Computational Insights : Molecular docking or QSAR modeling could predict the impact of cyclohexyl and p-tolyl groups on target binding compared to analogs.
Biological Activity
2-Cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail its biological activity, synthesis, and relevant research findings.
The synthesis of this compound typically involves the formation of the tetrazole ring through reactions involving cyclohexylamine and sodium azide, followed by coupling with p-tolyl isocyanate. The resulting compound showcases a unique structure that contributes to its biological activity.
The mechanism by which this compound exerts its effects is primarily through interactions with various biological targets, including enzymes and receptors. The tetrazole ring can form hydrogen bonds and other interactions that modulate the activity of these targets, potentially influencing pathways related to inflammation and cancer progression.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antimicrobial Activity :
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives, including this compound:
-
Study on Anti-inflammatory Effects :
A study investigated the anti-inflammatory effects of tetrazole derivatives in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to controls . -
Cytotoxicity in Cancer Cell Lines :
In vitro assays revealed that the compound effectively inhibited cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a novel therapeutic agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
